An In-depth Technical Guide to 6-Methyloctan-3-ol: Chemical Properties, Structure, and Biological Significance
An In-depth Technical Guide to 6-Methyloctan-3-ol: Chemical Properties, Structure, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties, structure, and known biological roles of 6-Methyloctan-3-ol. The information is intended for a scientific audience and is presented to facilitate research and development involving this aliphatic alcohol.
Chemical Structure and Identification
6-Methyloctan-3-ol is a secondary alcohol with the molecular formula C9H20O.[1][2] Its structure consists of an eight-carbon chain (octane) with a hydroxyl group (-OH) at the third carbon position and a methyl group (-CH3) at the sixth carbon position.[3] This substitution pattern gives rise to two chiral centers at carbons 3 and 6, resulting in four possible stereoisomers. The IUPAC name for this compound is 6-methyloctan-3-ol.[2]
A specific stereoisomer, (6R)-6-methyloctan-3-ol, has been cataloged, highlighting the importance of stereochemistry in its biological activity.[2]
Table 1: Compound Identification
| Identifier | Value |
| IUPAC Name | 6-methyloctan-3-ol[2] |
| CAS Number | 40225-75-0[4] |
| Molecular Formula | C9H20O[1][2] |
| Canonical SMILES | CCC(C)CCC(CC)O[2] |
| InChI | InChI=1S/C9H20O/c1-4-8(3)6-7-9(10)5-2/h8-10H,4-7H2,1-3H3[2] |
| InChIKey | MFYHIHFYDULUQP-UHFFFAOYSA-N[2] |
Physicochemical Properties
The physicochemical properties of 6-Methyloctan-3-ol are summarized in the table below. These properties are essential for understanding its behavior in various chemical and biological systems.
Table 2: Physicochemical Data
| Property | Value |
| Molecular Weight | 144.25 g/mol [2] |
| Boiling Point | 192.9 °C (estimated) |
| Melting Point | 6.15 °C (estimated) |
| Density | 0.8321 g/cm³ |
| Refractive Index | 1.4380 |
| XLogP3 | 3.1[2] |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 1 |
| Rotatable Bond Count | 5 |
| Complexity | 71.1 |
| Topological Polar Surface Area | 20.2 Ų |
Note: Some physical properties are estimated values from chemical databases.
Experimental Protocols
Detailed experimental protocols for the synthesis and analysis of 6-Methyloctan-3-ol are not extensively reported in readily available literature. However, general methodologies for the synthesis and characterization of secondary alcohols can be applied.
Synthesis
A potential synthesis route for 6-methyloctan-3-ol is through the reduction of the corresponding ketone, 6-methyloctan-3-one.
General Protocol for Reduction of a Ketone to a Secondary Alcohol:
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Dissolution: The starting ketone, 6-methyloctan-3-one, is dissolved in a suitable anhydrous solvent (e.g., diethyl ether, tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon).
-
Reduction: A reducing agent, such as sodium borohydride (B1222165) (NaBH4) or lithium aluminum hydride (LiAlH4), is added portion-wise to the stirred solution at a controlled temperature (typically 0 °C).
-
Quenching: After the reaction is complete (monitored by thin-layer chromatography), the reaction is carefully quenched by the slow addition of water or a dilute acid.
-
Extraction: The aqueous and organic layers are separated. The aqueous layer is extracted multiple times with an organic solvent (e.g., diethyl ether).
-
Drying and Evaporation: The combined organic extracts are dried over an anhydrous salt (e.g., MgSO4), filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude 6-methyloctan-3-ol can be purified by distillation or column chromatography.
Analytical Characterization
The identity and purity of synthesized 6-Methyloctan-3-ol would be confirmed using standard analytical techniques.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique would be used to determine the purity of the sample and to confirm its molecular weight. In the mass spectrum of alcohols, characteristic fragmentation patterns include alpha-cleavage and dehydration.[5][6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy would be employed to elucidate the carbon-hydrogen framework of the molecule.[7] For a secondary alcohol like 6-methyloctan-3-ol, the proton on the carbon bearing the hydroxyl group would appear in the 3.4-4.5 ppm range in the 1H NMR spectrum.[5] The hydroxyl proton itself typically appears as a broad singlet.[8]
-
Infrared (IR) Spectroscopy: IR spectroscopy would confirm the presence of the hydroxyl functional group, which exhibits a characteristic broad absorption band in the region of 3300-3400 cm-1.[5]
Biological Activity and Significance
While information on the specific pharmacological or signaling pathways of 6-Methyloctan-3-ol in mammals is not well-documented in publicly available literature, it is known to function as a semiochemical, specifically a pheromone, in several insect species.[9]
Table 3: Known Pheromonal Activity of 6-Methyloctan-3-ol
| Order | Family | Species | Function |
| Hymenoptera | Formicidae | Crematogaster sjostedti | Pheromone[9] |
| Hymenoptera | Formicidae | Myrmica rubra (Common red ant) | Pheromone[9] |
| Hymenoptera | Formicidae | Myrmica ruginodis (European fire ant) | Pheromone[9] |
| Hymenoptera | Formicidae | Myrmica sabuleti | Pheromone[9] |
| Hymenoptera | Formicidae | Myrmica scabrinodis (Common elbowed red ant) | Pheromone[9] |
| Hymenoptera | Formicidae | Tetramorium sericeiventre | Pheromone[9] |
| Trichoptera | Limnephilidae | Anomalopterygella chauviniana | Pheromone[9] |
The role of 6-Methyloctan-3-ol as a pheromone in these species suggests its interaction with specific olfactory receptors, leading to a behavioral response. The precise signaling cascades initiated by these interactions have not been fully elucidated.
Further research is required to understand the specific receptor targets and downstream signaling pathways modulated by 6-Methyloctan-3-ol, which could provide insights into its potential applications in pest management or as a chemical probe for studying insect olfaction.
Conclusion
6-Methyloctan-3-ol is a chiral secondary alcohol with established physicochemical properties and a defined structure. While detailed, peer-reviewed experimental protocols for its synthesis and analysis are not widely published, its preparation and characterization can be achieved through standard organic chemistry techniques. Its most significant known biological role is as a pheromone in several insect species, indicating a high degree of specificity in its interaction with biological receptors. The elucidation of its precise mechanism of action and signaling pathways in these organisms presents an opportunity for future research.
References
- 1. 6-Methyloctan-3-one | C9H18O | CID 14158008 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 6-Methyloctan-3-ol | C9H20O | CID 14158006 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. brainly.in [brainly.in]
- 4. Page loading... [wap.guidechem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. agilent.com [agilent.com]
- 7. azom.com [azom.com]
- 8. C4H10O CH3CH(OH)CH2CH3 butan-2-ol low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 2-butanol sec-butyl alcohol 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. Semiochemical compound: 6-Methyloctan-3-ol | C9H20O [pherobase.com]
